molecular formula C13H18O2S B2487723 Tert-butyl 2-(2-methylphenyl)sulfanylacetate CAS No. 1467291-72-0

Tert-butyl 2-(2-methylphenyl)sulfanylacetate

Cat. No. B2487723
CAS RN: 1467291-72-0
M. Wt: 238.35
InChI Key: BNPVQUKKCWKPPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tert-butyl phenyl sulfoxides and similar compounds can be synthesized through catalytic methods where byproducts are minimized, enhancing product purity. For example, tert-butyl phenyl sulfoxide serves as a traceless precatalyst for sulfenate anions under basic conditions, facilitating coupling reactions with high yield (Zhang et al., 2015). Furthermore, compounds like p-tert-butylthiacalix[4]arene show how tert-butyl groups interact with sulfur components during synthesis (Kumagai et al., 1997).

Molecular Structure Analysis

The molecular structure of tert-butyl 2-(2-methylphenyl)sulfanylacetate-related compounds often involves interactions between the tert-butyl group and sulfur-containing motifs. These interactions significantly influence the chemical behavior and stability of the compounds. For instance, the structure of 1,3,4-thiadiazolesulfonamides reveals interactions between the sulfonyl group and the thiadiazole ring, affecting the compound's reactivity and physical properties (Pedregosa et al., 1996).

Chemical Reactions and Properties

The reactivity of this compound and similar compounds includes their participation in oxidation and coupling reactions. Tert-butyl hydroperoxide, for example, is used to convert sulfides to sulfoxides and sulfones under varying conditions, demonstrating the reactive versatility of tert-butyl sulfanyl compounds (Wang et al., 2002).

Scientific Research Applications

Coordination Chemistry

  • Cationic Palladium Complexes : The thioether "tert-butyl 2-(2-methylphenyl)sulfanylacetate" reacts with [Pd(NCMe)2Cl2] to form dinuclear palladium thiophenolate complexes. These complexes have potential applications in catalysis, particularly in the vinyl-addition polymerization of norbornene (Siedle, Lassahn, Lozan, Janiak, & Kersting, 2007).

Catalysis

  • Traceless Sulfenate Anion Precatalyst : tert-Butyl phenyl sulfoxide, a related compound, has been used as a traceless precatalyst in the coupling of benzyl halides to trans-stilbenes. This method is advantageous for product isolation in high purity (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).

Polymer Chemistry

  • Polymer Stabilizers : A derivative of this compound, namely 2-Tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, has shown effectiveness as a stabilizer for thermal degradation of butadiene type polymers under an oxygen-free atmosphere. This indicates its potential in enhancing polymer stability (Yachigo, Sasaki, Takahashi, Kojima, Takada, & Okita, 1988).

Chemical Synthesis

  • Synthesis of Complex Molecules : The compound has been used in the synthesis of complex molecules, such as in the catalytic asymmetric oxidation of tert-butyl disulfide and in the synthesis of tert-butanesulfinamides, tert-butyl sulfoxides, and tert-butanesulfinimines (Cogan, Liu, Kim, Backes, & Ellman, 1998).

Safety and Hazards

According to the safety information provided, Tert-butyl 2-(2-methylphenyl)sulfanylacetate is classified as dangerous . It has hazard statements H226, H301, H315, H319, H332, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P310, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

tert-butyl 2-(2-methylphenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2S/c1-10-7-5-6-8-11(10)16-9-12(14)15-13(2,3)4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPVQUKKCWKPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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